molecular formula C7H7FN2O2 B2997941 4,5-Diamino-2-fluorobenzoic acid CAS No. 1379099-19-0

4,5-Diamino-2-fluorobenzoic acid

Cat. No.: B2997941
CAS No.: 1379099-19-0
M. Wt: 170.143
InChI Key: VMZYHYPZUMUAPN-UHFFFAOYSA-N
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Description

4,5-Diamino-2-fluorobenzoic acid (CAS No. 1379099-19-0) is a fluorinated aromatic compound with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol. It features two amino groups at positions 4 and 5 and a fluorine atom at position 2 on the benzoic acid ring. It serves as a critical intermediate in synthetic chemistry, particularly in pharmaceuticals and agrochemicals, though its exact applications are less documented compared to structurally related analogs.

Properties

IUPAC Name

4,5-diamino-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZYHYPZUMUAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379099-19-0
Record name 4,5-diamino-2-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-2-fluorobenzoic acid typically involves the nitration of 2-chloro-4-fluorobenzoic acid followed by reduction and amination steps . The nitration process is carried out using sulfuric acid and nitric acid, resulting in the formation of 2-chloro-4-fluoro-5-nitrobenzoic acid. This intermediate is then reduced to 4,5-diamino-2-fluorobenzoic acid using hydrogenation or other suitable reducing agents .

Industrial Production Methods

Industrial production methods for 4,5-Diamino-2-fluorobenzoic acid are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2-fluorobenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Diamino-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino groups can form hydrogen bonds with target molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between 4,5-diamino-2-fluorobenzoic acid and selected analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Notes
4,5-Diamino-2-fluorobenzoic acid C₇H₇FN₂O₂ –NH₂ (4,5); –F (2); –COOH (1) 170.14 Pharmaceutical intermediate; instability noted
4-Fluorobenzoic acid C₇H₅FO₂ –F (4); –COOH (1) 140.11 Pharmaceuticals, polymer synthesis
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ –Br (5); –F (2,4); –COOH (1) 253.00 Agrochemical/pharmaceutical intermediate; 93–99% purity
3-Amino-4-hydroxybenzoic acid C₇H₇NO₃ –NH₂ (3); –OH (4); –COOH (1) 153.14 Antibacterial research; redox-active properties
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid C₇H₂F₄O₃ –F (2,3,5,6); –OH (4); –COOH (1) 218.09 High fluorination for enhanced stability

Stability and Handling

  • 4,5-Diamino-2-fluorobenzoic acid requires refrigeration (2–8°C) to prevent decomposition, whereas 4-fluorobenzoic acid and tetrafluoro analogs are stable at room temperature .
  • The diamine intermediates in 4,5-diamino-2-fluorobenzoic acid synthesis are prone to oxidation, necessitating rapid processing, unlike brominated or hydroxy-substituted compounds .

Biological Activity

4,5-Diamino-2-fluorobenzoic acid (DFBA) is an aromatic compound that has garnered attention due to its unique structure, which includes both amino groups and a fluorine atom. This compound is being investigated for its potential biological activities, including enzyme inhibition and therapeutic applications. This article explores the biological activity of DFBA, supported by relevant research findings and data.

DFBA is characterized by the following chemical structure:

  • Molecular Formula: C7_7H8_8F1_1N2_2O2_2
  • Molecular Weight: 172.15 g/mol

The presence of amino groups allows for hydrogen bonding with biological targets, while the fluorine atom may enhance lipophilicity and influence molecular interactions.

The biological activity of DFBA primarily involves its interaction with various enzymes and receptors. The amino groups can participate in hydrogen bonding, modulating the activity of target molecules, while the fluorine atom may engage in non-covalent interactions. These interactions can influence several biological pathways, including those related to inflammation and cellular signaling.

Biological Activities

Research has identified several biological activities associated with DFBA:

  • Enzyme Inhibition: DFBA has been shown to inhibit specific enzymes, which may have implications for treating diseases such as cancer and metabolic disorders .
  • Antiproliferative Effects: Studies indicate that DFBA exhibits antiproliferative properties against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Activity: Preliminary studies suggest that DFBA may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

1. Antiproliferative Activity

In a study assessing the antiproliferative effects of DFBA on prostate cancer cells, significant reductions in cell viability were observed at concentrations above 50 µM. The mechanism was attributed to apoptosis induction, as evidenced by increased levels of caspase-3 activity and PARP cleavage .

2. Enzyme Inhibition

DFBA was tested as a potential inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). Results indicated that DFBA effectively inhibited CAMKK2 activity in vitro, suggesting its role as a therapeutic agent in pathways involving calcium signaling .

Data Table: Biological Activities of DFBA

Activity TypeDescriptionReference
Enzyme InhibitionInhibits CAMKK2; potential therapeutic applications
AntiproliferativeReduces viability in prostate cancer cells
AntimicrobialPreliminary evidence suggests antimicrobial properties

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